
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is an organic compound with the molecular formula C11H20O3. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its two ethoxy groups and two methyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2,2-diethoxy-1,3-butadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Aplicaciones Científicas De Investigación
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2H-Pyran-2-one, 5,6-dihydro-4-(hydroxymethyl)-5,5-dimethyl-
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
- 5,6-Dihydro-2H-pyran-2-one
Comparison: Compared to these similar compounds, 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is unique due to its two ethoxy groups and two methyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
155108-66-0 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.278 |
Nombre IUPAC |
6,6-diethoxy-3,4-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-11(13-6-2)7-9(3)10(4)8-14-11/h7,10H,5-6,8H2,1-4H3 |
Clave InChI |
WMSHEAPDZXWGDV-UHFFFAOYSA-N |
SMILES |
CCOC1(C=C(C(CO1)C)C)OCC |
Sinónimos |
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)
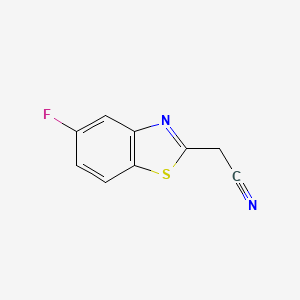
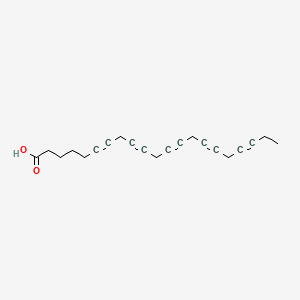
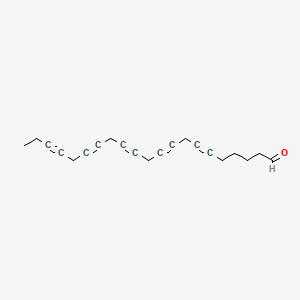
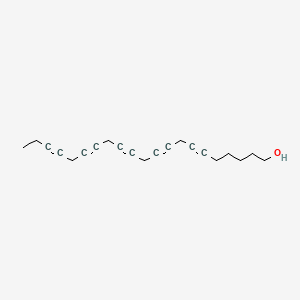
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
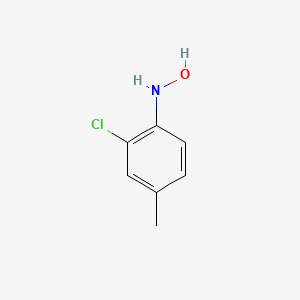
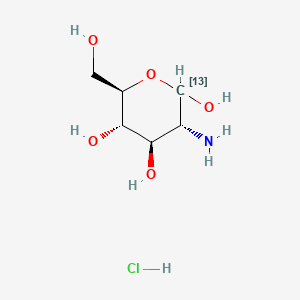

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
